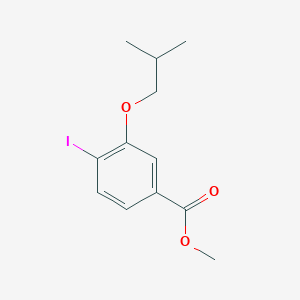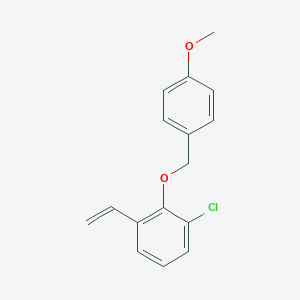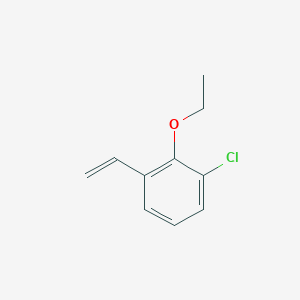
Methyl 4-iodo-3-isobutoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-iodo-3-isobutoxybenzoate: is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and various chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-3-isobutoxybenzoate can be synthesized through a multi-step process involving the iodination of a benzoic acid derivative followed by esterification. One common method involves the iodination of 3-isobutoxybenzoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position. The resulting 4-iodo-3-isobutoxybenzoic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production of this compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-iodo-3-isobutoxybenzoate undergoes various chemical reactions, including:
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products Formed:
Substitution: Formation of new carbon-carbon bonds with various substituents.
Reduction: Formation of 4-iodo-3-isobutoxybenzyl alcohol.
Oxidation: Formation of 4-iodo-3-isobutoxybenzoic acid.
Applications De Recherche Scientifique
Methyl 4-iodo-3-isobutoxybenzoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: Researchers use this compound to study the effects of iodine-containing molecules on biological systems, including their potential as radiolabeled tracers in imaging studies.
Mécanisme D'action
The mechanism of action of methyl 4-iodo-3-isobutoxybenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through binding or inhibition mechanisms. The iodine atom in the compound can also play a role in radiolabeling for imaging studies, where it helps visualize biological processes.
Comparaison Avec Des Composés Similaires
Methyl 4-iodobenzoate: Similar in structure but lacks the isobutoxy group, making it less bulky and potentially less reactive in certain chemical reactions.
Methyl 3-iodo-4-methoxybenzoate: Contains a methoxy group instead of an isobutoxy group, which may influence its solubility and reactivity.
Uniqueness: Methyl 4-iodo-3-isobutoxybenzoate is unique due to the presence of both the iodine atom and the isobutoxy group, which can significantly impact its chemical reactivity and physical properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
IUPAC Name |
methyl 4-iodo-3-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQGKWJYUZNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














